4-(Naphthalen-2-yl)aniline
Overview
Description
4-(Naphthalen-2-yl)aniline is a useful research compound. Its molecular formula is C16H13N and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
2-(4-Aminophenyl)naphthalene derivatives have been investigated for their potential in organic light-emitting diode (OLED) applications. For instance, organotin compounds derived from Schiff bases, involving 2-aminophenol derivatives, exhibited photophysical properties in solution and showed intrinsic electroluminescence properties when used in diodes, indicating their potential use in OLED technology (García-López et al., 2014).
Synthesis of Methanone Derivatives
The compound has been utilized in the synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones through an environmentally friendly and highly efficient process. The synthesis involves the irradiation of certain quinolin derivatives with UV light, showcasing a transition-metal-free approach that has broader substrate scope and high atom efficiency (Jing et al., 2018).
Adsorption and Separation of Gases and Vapors
Naphthalene-based microporous polyimides, utilizing 4-aminophenyl as a building block, exhibit significant adsorption behavior towards CO2 and toxic organic vapors, such as benzene, and show high selectivity for their separation from other gases. This makes them useful in applications related to gas storage, separation, and purification (Li & Wang, 2013).
Detection of Biological Entities
Some derivatives of 2-(4-Aminophenyl)naphthalene have shown potential in biological applications. For example, a naphthalene-based two-photon fluorescent probe was developed for the selective and sensitive detection of endogenous hypochlorous acid in live cells, indicating its utility in biological imaging and cellular studies (Zhou et al., 2016).
Antibacterial and Antifungal Applications
Derivatives of 2-(4-Aminophenyl)naphthalene have been synthesized and evaluated for their antibacterial properties, showing significant activity against certain bacterial strains. This illustrates the potential of these compounds in developing new antibacterial agents (Ravichandiran et al., 2015).
Properties
IUPAC Name |
4-naphthalen-2-ylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDATXIGLCWITG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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